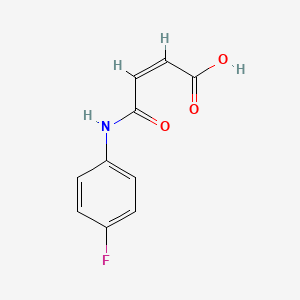

N-(4-Fluorophenyl)maleamic acid

Description

Contextualization within Maleamic Acid Chemistry

Maleamic acids are a class of organic compounds characterized by the presence of both a carboxylic acid and an amide functional group, derived from maleic acid. ontosight.ai They are generally synthesized through the ring-opening reaction of maleic anhydride (B1165640) with a primary or secondary amine. wikipedia.org In the case of N-(4-Fluorophenyl)maleamic acid, the specific amine used is 4-fluoroaniline (B128567). This reaction is typically straightforward and results in the formation of the maleamic acid derivative with a cis-configuration around the carbon-carbon double bond, a feature inherited from the maleic anhydride precursor. wikipedia.orgnist.gov The dual functionality of maleamic acids makes them versatile intermediates in organic synthesis, notably as precursors to maleimides through cyclodehydration. jocpr.comijert.org

A study reported a green, solvent-free synthesis of this compound (also referred to as p-fluorophenyl maleanilic acid) by reacting equimolar amounts of 4-fluoroaniline and maleic anhydride. researchgate.net Other related maleamic acids, such as N-(4-methoxyphenyl)maleamic acid, have been synthesized by reacting the corresponding aniline (B41778) with maleic anhydride in a solvent like toluene. nih.gov

Significance of Fluorinated Organic Compounds in Chemical Synthesis and Materials

The introduction of fluorine into organic molecules has a profound impact on their chemical and physical properties, a strategy widely employed in modern chemistry. youtube.com The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, imparting high thermal and chemical stability to fluorinated compounds. wikipedia.orgag.state.mn.us

Key properties altered by fluorination include:

Stability: The strength of the C-F bond enhances metabolic and thermal stability. youtube.comwikipedia.org

Lipophilicity: Fluorine substitution often increases a molecule's lipophilicity, which can improve its ability to cross biological membranes. youtube.com

Bioavailability: Enhanced metabolic stability and membrane permeability can lead to improved bioavailability and pharmacokinetic profiles of drug candidates. youtube.comacs.org

Reactivity and Conformation: Fluorine's high electronegativity can influence the electronic environment of a molecule, affecting its reactivity and binding affinity to biological targets. youtube.comacs.org

Due to these unique characteristics, fluorinated compounds are integral to the development of a wide array of products, including pharmaceuticals, agrochemicals, polymers, and advanced materials with applications such as non-stick coatings and lubricants. youtube.comacs.orgacs.org

Overview of Research Trajectories for this compound

Research concerning this compound primarily focuses on its synthesis, its role as a ligand in organometallic chemistry, and the exploration of its biological activities.

The compound has been successfully synthesized and characterized, with its structure confirmed through methods like FT-IR, EI-MS, and ¹H-NMR spectroscopy. researchgate.net A significant area of investigation is its use as a bidentate ligand to form organometallic chelates. Researchers have synthesized mixed ligand complexes with chromium, molybdenum, and tungsten carbonyls. researchgate.net

Perhaps the most compelling research trajectory is the investigation of its potential therapeutic applications. A 2020 study screened this compound and its chromium complex for in-vitro antitumor activity. The results indicated that both the free ligand and the chromium chelate exhibited high cytotoxic activity against human colon carcinoma (HCT-116), human hepatocellular carcinoma (HepG-2), and human breast carcinoma (MCF-7) cell lines. researchgate.net This positions the compound as a promising candidate for the development of novel anticancer agents. nih.govnih.gov

Furthermore, as a maleamic acid derivative, it serves as a precursor to N-(4-Fluorophenyl)maleimide. fishersci.com Maleimides are a class of compounds with their own significant applications, including as reagents in bioconjugation and as monomers for creating thermally stable polymers. ijert.orgnih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈FNO₃ | matrixscientific.comscbt.com |

| Molecular Weight | 209.17 g/mol | scbt.com |

| Melting Point | 209 °C | matrixscientific.com |

| CAS Number | 60252-79-1, 780-05-2 | matrixscientific.comscbt.com |

Table 2: Summary of Selected Research Findings

| Research Area | Key Finding | Investigated Systems | Source |

| Synthesis | Successfully synthesized via a green, solvent-free reaction of 4-fluoroaniline and maleic anhydride. | This compound | researchgate.net |

| Organometallic Chemistry | Acts as a bidentate ligand to form stable organometallic chelates. | Complexes with Cr(0), Mo(0), and W(0) carbonyls | researchgate.net |

| Cytotoxic Activity | The free ligand and its chromium complex showed high antitumor activity in vitro. | HCT-116, HepG-2, and MCF-7 cancer cell lines | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

(Z)-4-(4-fluoroanilino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRDZVHHPNZDWRA-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C=CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)/C=C\C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364348 | |

| Record name | (2Z)-4-(4-Fluoroanilino)-4-oxobut-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

780-05-2 | |

| Record name | NSC56659 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2Z)-4-(4-Fluoroanilino)-4-oxobut-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 4 Fluorophenyl Maleamic Acid

Conventional Synthetic Approaches

Conventional methods for synthesizing N-substituted maleamic acids have been well-established, typically involving the reaction of an amine with maleic anhydride (B1165640) in a suitable solvent. These approaches are known for their reliability and high conversion rates.

Reactions of 4-Fluoroaniline (B128567) with Maleic Anhydride

The fundamental and most common method for preparing N-(4-Fluorophenyl)maleamic acid is the direct reaction between 4-fluoroaniline and maleic anhydride. iosrjournals.org This reaction is a classic example of nucleophilic acyl substitution. The process begins with the nucleophilic attack of the amino group (-NH2) of 4-fluoroaniline on one of the electrophilic carbonyl carbons of the maleic anhydride ring. This attack leads to the opening of the anhydride ring, forming the corresponding N-substituted maleamic acid. iosrjournals.org The reaction is generally exothermic and proceeds readily at room temperature. iosrjournals.org For most anilines, this ring-opening reaction to form maleanilic acids (the class of compounds to which this compound belongs) is straightforward. iosrjournals.org

Solvent-Based Synthesis Strategies

The reaction is typically carried out in an organic solvent to facilitate the mixing of the reactants and to control the reaction temperature. The choice of solvent can influence the reaction rate and the ease of product isolation. Various solvents have been successfully employed for the synthesis of analogous maleamic acids. A common procedure involves dissolving maleic anhydride in a solvent and then adding a solution of the aniline (B41778), also in the same solvent. orgsyn.org The product, being a solid, often precipitates from the reaction mixture and can be isolated by simple filtration. orgsyn.org This method has been reported to produce very high yields, often between 97-98%, for similar compounds like maleanilic acid. orgsyn.org

Below is a table summarizing solvents used in the synthesis of analogous maleamic acids.

| Solvent | Role and Observations | Source(s) |

| Diethyl Ether | A common solvent where maleic anhydride is dissolved before the aniline solution is added. The product often precipitates as a thick suspension. | orgsyn.orgjocpr.com |

| Dimethylformamide (DMF) | Used as a solvent for both reactants. The reaction is typically stirred for several hours at room temperature. | ijert.org |

| Dioxane | Serves as a solvent for the amine derivative, to which a solution of maleic anhydride in methanol or ether is added dropwise. | jocpr.com |

| Acetic Acid | Used as a reaction medium, which can efficiently react N-cyclic amines with maleic anhydride to yield the corresponding maleamic acid. | google.com |

Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly synthetic routes that minimize waste and energy consumption. tandfonline.com

Solvent-Free Synthetic Techniques

A significant advancement in the green synthesis of maleamic acids is the use of solvent-free, solid-state reactions. niscpr.res.in This technique involves the direct mixing and reaction of solid maleic anhydride with solid anilines. Studies on similar anilines, such as p-chloroaniline and p-bromoaniline, have shown that the reaction proceeds in the solid state to form the corresponding maleamic acids. niscpr.res.in The reaction kinetics suggest that the process is diffusion-controlled, likely occurring through the surface migration of the reacting molecules. niscpr.res.in

Another solvent-free approach is mechanochemistry, where the reactants are ground together, often resulting in high yields without the need for any solvent. This method has been reported for the synthesis of related N-phenylmaleimides from maleic anhydride and anilines. tandfonline.com These solvent-free methods are highly desirable as they eliminate the environmental and economic costs associated with solvent use, separation, and disposal.

Evaluation of Atom Economy in Synthetic Routes

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. jocpr.com It is calculated as the ratio of the molecular weight of the desired product to the total molecular weight of all reactants, expressed as a percentage. jocpr.com

The synthesis of this compound from 4-fluoroaniline and maleic anhydride is an addition reaction. In this type of reaction, all the atoms of the reactants are incorporated into the final product, with no byproducts being formed. Therefore, the reaction has a theoretical atom economy of 100%. jocpr.comresearchgate.net This makes the synthesis inherently efficient and aligned with the principles of green chemistry, as it maximizes the use of raw materials and minimizes waste generation at the atomic level. researchgate.netmonash.edu

Calculation of Atom Economy:

Formula: % Atom Economy = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100

Reactant 1 (4-Fluoroaniline): C₆H₆FN, Molecular Weight ≈ 111.12 g/mol

Reactant 2 (Maleic Anhydride): C₄H₂O₃, Molecular Weight ≈ 98.06 g/mol

Product (this compound): C₁₀H₈FNO₃, Molecular Weight ≈ 209.18 g/mol

Calculation: (209.18 / (111.12 + 98.06)) x 100 = (209.18 / 209.18) x 100 = 100%

Optimization of Reaction Conditions and Yields

To maximize the efficiency and yield of the synthesis, several reaction parameters can be optimized. This involves systematically varying conditions to find the ideal balance that leads to the highest yield of pure product in the shortest amount of time. analis.com.my

Key parameters for optimization include reaction temperature, reaction time, and the molar ratio of reactants. For the synthesis of maleamic acids, the reaction is often rapid and high-yielding even at room temperature. iosrjournals.org However, optimization studies can still be beneficial. For instance, while the reaction is exothermic, gentle heating might be used to ensure complete conversion, though higher temperatures must be avoided to prevent potential side reactions or degradation. analis.com.my The reaction time can be monitored using techniques like thin-layer chromatography (TLC) to determine the point of completion and avoid unnecessarily long reaction periods. tandfonline.com Adjusting the molar ratio of the reactants can also ensure that the limiting reagent is fully consumed. analis.com.my

The table below summarizes the key parameters that can be adjusted to optimize the synthesis of this compound.

| Parameter | Description of Optimization | Potential Impact | Source(s) |

| Temperature | The reaction can be run at various temperatures, from 0-5°C to room temperature or slightly elevated temperatures (e.g., 60-70°C). | Lower temperatures can control the exothermic reaction, while moderate heating can increase the reaction rate and ensure completion. | jocpr.comanalis.com.my |

| Reaction Time | The duration of the reaction can be varied from minutes to several hours. | Optimizing time ensures the reaction goes to completion without wasting energy or allowing for the formation of degradation products. | ijert.orgtandfonline.comanalis.com.my |

| Molar Ratio | The ratio of 4-fluoroaniline to maleic anhydride can be adjusted. Typically, a 1:1 or a slight excess of one reactant is used. | Ensures complete consumption of the limiting reagent, maximizing the theoretical yield. | analis.com.my |

| Solvent Choice | Different solvents can be tested to see their effect on reaction rate and product solubility/precipitation. | An ideal solvent allows for efficient reaction and easy isolation of a pure product, often through direct precipitation. | orgsyn.orgjocpr.comijert.org |

Structural Elucidation and Advanced Characterization of N 4 Fluorophenyl Maleamic Acid

X-ray Crystallography

While specific crystallographic data for N-(4-Fluorophenyl)maleamic acid is not available in the cited literature, a detailed analysis can be inferred from the crystal structures of closely related maleamic acid derivatives. These analogues provide a robust framework for understanding the likely structural features of the title compound.

Analysis of Molecular Conformation and Dihedral Angles

The conformation of this compound is largely defined by the dihedral angle between the plane of the fluorophenyl ring and the plane of the maleamic acid side chain. In related structures, this angle is highly dependent on the substituents on the phenyl ring. For example, the dihedral angle in N-(4-methoxyphenyl)maleamic acid is relatively small at 3.43(5)° and 5.79(3)° for the two molecules in the asymmetric unit, indicating a nearly planar conformation. nih.gov Conversely, the presence of a bulky trifluoromethyl group at the ortho position in N-[2-(trifluoromethyl)phenyl]maleamic acid results in a much larger dihedral angle of 47.35(1)°. nih.gov Given the relatively small size of the fluorine substituent at the para position, the dihedral angle for this compound is expected to be modest, promoting significant conjugation between the aromatic ring and the amide group.

| Compound | Dihedral Angle (°) | Reference |

|---|---|---|

| N-(4-methoxyphenyl)maleamic acid | 3.43 (5) and 5.79 (3) | nih.gov |

| N-[2-(Trifluoromethyl)phenyl]maleamic acid | 47.35 (1) | nih.gov |

| N-(3,4-Dimethylphenyl)maleamic acid | 17.4 (3), 20.8 (2), 16.2 (2), 11.2 (3) | nih.gov |

Investigation of Intramolecular Hydrogen Bonding Networks

A characteristic feature of maleamic acids is the formation of a strong intramolecular hydrogen bond. nih.gov This bond typically occurs between the carboxylic acid hydrogen and the carbonyl oxygen of the amide group, forming a stable six-membered ring-like structure. nih.govnih.gov This interaction is facilitated by the cis geometry of the double bond, which brings the carboxylic acid and amide groups into close proximity. youtube.com This intramolecular O-H···O hydrogen bond is a dominant factor in stabilizing the molecular conformation observed in the crystal lattice. nih.gov

Intermolecular Interactions and Crystal Packing Motifs

In the solid state, molecules of this compound are expected to be organized into a three-dimensional supramolecular architecture through a variety of intermolecular interactions. The primary interaction governing the crystal packing in related compounds is intermolecular hydrogen bonding. rsc.org Specifically, N-H···O hydrogen bonds linking the amide N-H of one molecule to a carbonyl or carboxylic oxygen of an adjacent molecule are common, often resulting in the formation of chains or ribbons. nih.govnih.gov

Advanced NMR Spectroscopy

1H NMR Spectroscopic Analysis for Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides valuable information about the chemical environment of the hydrogen atoms in the this compound molecule.

The protons on the 4-fluorophenyl ring exhibit a complex splitting pattern. Due to the influence of the fluorine atom, the aromatic protons are not chemically equivalent and behave as a second-order AA'BB'X spin system (where X is the ¹⁹F nucleus). researchgate.net This results in what appears to be two sets of doublets of doublets, rather than two simple doublets. A detailed analysis of similar 4-fluoroaniline (B128567) derivatives confirms that a second-order analysis is required for accurate interpretation. researchgate.net

The two vinyl protons on the maleamic acid backbone are diastereotopic and are expected to appear as two distinct doublets, with a cis coupling constant (³J) typically in the range of 5-12 Hz. The amide proton (N-H) would likely appear as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature due to hydrogen bonding effects. nih.gov The carboxylic acid proton (O-H) also appears as a very broad singlet, often at a significant downfield shift.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Carboxylic Acid (O-H) | > 10.0 | Broad Singlet | Position is highly variable and depends on solvent and concentration. |

| Amide (N-H) | ~9.0 - 10.5 | Broad Singlet | Chemical shift influenced by hydrogen bonding. nih.gov |

| Aromatic (C-H) | ~7.0 - 7.8 | Multiplet (AA'BB' system) | Complex second-order spectrum due to coupling with ¹⁹F. researchgate.net |

| Vinyl (C=C-H) | ~6.2 - 6.5 | Doublet | Two distinct signals, one for each vinyl proton. |

¹³C NMR Spectroscopic Analysis for Carbon Framework

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable tool for elucidating the carbon skeleton of a molecule. By providing information about the chemical environment of each carbon atom, ¹³C NMR allows for the assignment of signals to specific carbons within the molecular structure.

In the ¹³C NMR spectrum of this compound, distinct resonances are observed for the carbonyl carbons, the olefinic carbons of the maleamic acid moiety, and the carbons of the fluorophenyl ring. The carbonyl carbons of the carboxylic acid and the amide functional groups typically appear in the downfield region of the spectrum, generally between 160 and 180 ppm, due to the strong deshielding effect of the adjacent oxygen atoms. The olefinic carbons of the C=C double bond in the maleamic acid chain exhibit signals in the range of approximately 120 to 140 ppm.

The aromatic carbons of the 4-fluorophenyl group also resonate in this region. The carbon atom directly bonded to the fluorine atom (C-F) will exhibit a characteristic large one-bond coupling constant (¹JCF), resulting in a splitting of its signal. The other aromatic carbons will also show smaller couplings to the fluorine atom (²JCF, ³JCF, etc.), which can aid in their assignment. The precise chemical shifts and coupling patterns are sensitive to the electronic effects of the substituents on the aromatic ring.

A representative, though not specific to this compound, data set for a similar maleamic acid derivative can be found in the literature, which helps in predicting the expected chemical shift regions. For instance, in maleamic acid itself, the carbonyl carbons and olefinic carbons are well-defined.

To provide a clearer picture, the expected ¹³C NMR chemical shift ranges for this compound are summarized in the interactive table below.

| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |

| Carboxylic Acid Carbonyl (C=O) | 165 - 175 | Deshielded by oxygen |

| Amide Carbonyl (C=O) | 160 - 170 | Deshielded by oxygen and nitrogen |

| Olefinic Carbons (C=C) | 125 - 135 | Characteristic of double bonds |

| Aromatic Carbon (C-F) | 155 - 165 (split by F) | Large ¹JCF coupling |

| Aromatic Carbons (C-H) | 115 - 135 (split by F) | Smaller JCF couplings |

| Aromatic Carbon (C-N) | 130 - 140 | Influenced by the amide group |

Two-Dimensional NMR Techniques for Structural Confirmation

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR techniques are crucial for unambiguously assembling the molecular structure by revealing correlations between different nuclei.

Heteronuclear Single Quantum Coherence (HSQC) , also known as Heteronuclear Multiple Quantum Coherence (HMQC), is used to identify which protons are directly attached to which carbon atoms. libretexts.org In the HSQC spectrum of this compound, cross-peaks would be observed between the signals of the olefinic protons and their directly bonded olefinic carbons, as well as between the aromatic protons and their corresponding aromatic carbons. libretexts.org This provides a direct link between the ¹H and ¹³C spectra, confirming the C-H connectivity.

Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range couplings, typically over two or three bonds (²JCH and ³JCH). libretexts.org This is particularly powerful for connecting different parts of the molecule. For instance, in this compound, the HMBC spectrum would show correlations between:

The amide proton (N-H) and the amide carbonyl carbon, the adjacent olefinic carbon, and the aromatic carbon attached to the nitrogen.

The olefinic protons and the carbonyl carbons, as well as other olefinic carbons.

Correlation Spectroscopy (COSY) is a homonuclear 2D technique that shows which protons are coupled to each other, typically through three bonds (³JHH). In the case of this compound, the COSY spectrum would reveal the coupling between the two olefinic protons, confirming their adjacent relationship in the maleamic acid backbone. It would also show correlations between adjacent protons on the 4-fluorophenyl ring, helping to assign the aromatic proton signals.

Together, these 2D NMR experiments provide a comprehensive and unambiguous picture of the molecular structure of this compound, leaving no doubt as to the arrangement of atoms and functional groups.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and offering insights into the molecular structure through fragmentation patterns. nih.gov

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation of the molecule. nih.gov The resulting mass spectrum is a fingerprint of the compound, with the fragmentation pattern providing valuable structural information.

For this compound (Molecular Weight: 211.17 g/mol ), the EI-MS spectrum would be expected to show a molecular ion peak (M⁺) at m/z 211. Key fragmentation pathways would likely involve:

Cleavage of the amide bond: This is a common fragmentation for amides and would lead to the formation of a 4-fluorophenylaminyl radical and a maleoyl cation, or a 4-fluorophenyl isocyanate cation and a fragment from the maleamic acid chain.

Decarboxylation: Loss of the carboxyl group (-COOH) as a neutral molecule (45 Da) from the molecular ion would result in a fragment ion at m/z 166. libretexts.org

Loss of water: Dehydration from the carboxylic acid and amide groups could occur, leading to the formation of N-(4-fluorophenyl)maleimide with a molecular ion at m/z 193.

Fragmentation of the maleamic acid chain: Cleavage at various points along the four-carbon chain would produce a series of characteristic smaller fragment ions.

Fragmentation of the aromatic ring: The fluorophenyl ring itself can fragment, although it is generally more stable. A prominent peak corresponding to the fluorophenyl cation at m/z 95 would be expected.

The relative abundances of these fragment ions provide a detailed picture of the molecule's stability and the relative strengths of its chemical bonds.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the determination of the elemental composition of the ion, as the exact masses of atoms are not integers.

For this compound, with the molecular formula C₁₀H₈FNO₃, the theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O).

| Element | Isotope | Atomic Mass (Da) | Count | Total Mass (Da) |

| Carbon | ¹²C | 12.000000 | 10 | 120.000000 |

| Hydrogen | ¹H | 1.007825 | 8 | 8.062600 |

| Fluorine | ¹⁹F | 18.998403 | 1 | 18.998403 |

| Nitrogen | ¹⁴N | 14.003074 | 1 | 14.003074 |

| Oxygen | ¹⁶O | 15.994915 | 3 | 47.984745 |

| Total | 209.049122 |

An experimental HRMS measurement of the molecular ion that closely matches this theoretical value provides unambiguous confirmation of the elemental formula of this compound. This technique is particularly valuable in distinguishing between compounds that have the same nominal mass but different elemental compositions.

Vibrational and Electronic Spectroscopic Investigations of N 4 Fluorophenyl Maleamic Acid

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying functional groups and studying intermolecular interactions within a molecule. bas.bg

Assignment of Characteristic Vibrational Modes

The FT-IR spectrum of N-(4-Fluorophenyl)maleamic acid displays a series of absorption bands corresponding to the vibrational modes of its constituent functional groups. The positions of these bands provide valuable information about the molecular structure.

Key vibrational assignments for this compound are summarized in the table below. The broad O-H stretching band is characteristic of a carboxylic acid involved in hydrogen bonding. The N-H stretching vibration of the amide group is also observed. The carbonyl (C=O) stretching vibrations from both the carboxylic acid and the amide groups appear at distinct wavenumbers. The aromatic C=C stretching and the C-F stretching vibrations are also clearly identifiable.

| Vibrational Mode | Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | ~3300-2500 (broad) |

| N-H stretch (Amide) | ~3300 |

| C=O stretch (Carboxylic Acid) | ~1700 |

| C=O stretch (Amide I) | ~1650 |

| N-H bend (Amide II) | ~1550 |

| Aromatic C=C stretch | ~1600, 1510 |

| C-F stretch | ~1220 |

Note: The exact wavenumbers can vary slightly depending on the sample preparation and measurement conditions.

Analysis of Hydrogen Bonding Effects on IR Spectra

Hydrogen bonding significantly influences the FT-IR spectrum of this compound. nih.gov The presence of both a carboxylic acid group (-COOH) and an amide group (-CONH-) allows for the formation of both intramolecular and intermolecular hydrogen bonds.

The most prominent effect is the broadness and red-shifting (lowering of frequency) of the O-H stretching vibration of the carboxylic acid group, which is a hallmark of strong hydrogen bonding. youtube.com This occurs because the hydrogen bond weakens the O-H bond, requiring less energy to stretch. Similarly, the N-H stretching vibration of the amide group can be affected by hydrogen bonding, often leading to a broadening and shifting of the corresponding peak. capes.gov.br

Furthermore, the carbonyl stretching frequencies are also sensitive to hydrogen bonding. When a carbonyl group participates in a hydrogen bond, its bond strength is slightly weakened, resulting in a shift of the C=O stretching band to a lower wavenumber. youtube.com In this compound, both the carboxylic and amide carbonyls can act as hydrogen bond acceptors. The formation of dimers through hydrogen bonding between the carboxylic acid groups is a common feature in similar molecules and contributes to the observed spectral characteristics. youtube.com The presence of intramolecular hydrogen bonds between the carboxylic acid proton and the amide carbonyl oxygen is also possible and would further influence the vibrational frequencies. researchgate.netnih.gov

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR spectroscopy, as it is based on the scattering of light rather than its absorption. nih.gov

Complementary Vibrational Mode Analysis

Vibrational modes that are weak or inactive in the FT-IR spectrum may be strong and readily observed in the Raman spectrum, and vice versa. This is particularly true for non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the aromatic C=C stretching vibrations are typically strong, providing clear signals for the phenyl ring. The symmetric stretching of the C=C double bond in the maleamic acid backbone is also expected to be a prominent feature.

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Aromatic C=C stretch | ~1600, 1510 |

| C=C stretch (Maleamic Acid) | ~1630 |

| C-F stretch | ~1220 |

| Ring Breathing Mode | ~1000 |

Note: The exact wavenumbers can vary slightly depending on the sample preparation and measurement conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions occurring within a molecule when it absorbs ultraviolet or visible light. elte.hu The absorption of this energy promotes electrons from a lower energy ground state to a higher energy excited state. uzh.ch

Electronic Transitions and Chromophore Analysis

The UV-Vis spectrum of this compound is characterized by the presence of chromophores, which are the parts of the molecule that absorb light. The primary chromophores in this compound are the phenyl ring, the carbon-carbon double bond, and the carbonyl groups of the carboxylic acid and amide functionalities.

The electronic transitions observed are typically of the π → π* and n → π* types. youtube.comuomustansiriyah.edu.iq The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are generally of high intensity. These are associated with the conjugated system formed by the phenyl ring and the α,β-unsaturated carbonyl system of the maleamic acid moiety. The n → π* transitions involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital and are typically of lower intensity. uzh.ch

| Wavelength (λmax, nm) | Type of Transition | Chromophore |

| ~250-280 | π → π | Phenyl ring and conjugated system |

| >300 | n → π | Carbonyl groups |

Note: The exact absorption maxima (λmax) and the corresponding molar absorptivities can be influenced by the solvent used for the measurement.

The conjugation between the phenyl ring and the maleamic acid structure leads to a bathochromic (red) shift, meaning the absorption occurs at longer wavelengths compared to the individual, non-conjugated chromophores.

Reactivity and Reaction Mechanisms of N 4 Fluorophenyl Maleamic Acid

Cyclization Reactions to N-(4-Fluorophenyl)maleimide

The conversion of N-(4-Fluorophenyl)maleamic acid to N-(4-Fluorophenyl)maleimide is a synthetically important transformation. This intramolecular condensation reaction involves the formation of a five-membered imide ring through the elimination of a water molecule.

The cyclization of N-substituted maleamic acids to their corresponding maleimides is typically achieved through dehydration. google.com A common method involves heating the maleamic acid in the presence of a dehydrating agent, such as acetic anhydride (B1165640), often with a catalytic amount of a base like sodium acetate (B1210297). tandfonline.comorgsyn.org For instance, the synthesis of N-phenylmaleimide from maleanilic acid is effectively carried out by heating with acetic anhydride and anhydrous sodium acetate. orgsyn.org This method is also applicable to substituted phenylmaleamic acids.

Alternative procedures for cyclization include the use of dicyclohexylcarbodiimide (B1669883) (DCC) in a suitable solvent or reacting the maleamic acid with hexamethyldisilazane. google.com The reaction temperature is a critical parameter; it must be high enough to drive the dehydration but not so high as to cause side reactions or decomposition. For some N-substituted maleimides, temperatures around 60–70°C have been found to be effective when using acetic anhydride and sodium acetate. tandfonline.com Microwave-assisted synthesis has also been explored as a method to accelerate the reaction, significantly reducing the reaction time. tandfonline.com The choice of solvent can also influence the reaction, with benzene (B151609) or a mixture of benzene and dimethylformamide (DMF) being used to facilitate the dehydration process. google.com The addition of a Lewis acid can also promote the cyclization and lead to higher yields of the N-cyclic maleimide (B117702). google.com

Table 1: Reaction Conditions for Cyclization of N-substituted Maleamic Acids

| Reactant | Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| N-(4-chloro)maleanilic acid | Acetic anhydride, Sodium acetate | None | 60–70°C | 55-70% | tandfonline.com |

| N-(4-chloro)maleanilic acid | Acetic anhydride, Sodium acetate | None (Microwave) | 90°C | 73% | tandfonline.com |

| Maleanilic acid | Acetic anhydride, Sodium acetate | Acetic anhydride | Steam bath | 75-80% | orgsyn.org |

| N-cyclic maleamic acid | Hexamethyldisilazane | Not specified | Not specified | High | google.com |

| N-cyclic maleamic acid | Dicyclohexylcarbodiimide | Acetic acid, DMF | Not specified | 75% | google.com |

The cyclization of a maleamic acid to a maleimide is believed to proceed through the formation of a mixed anhydride intermediate, although this intermediate is typically not isolated. chegg.com The reaction, when using acetic anhydride, is thought to be initiated by the nucleophilic attack of the carboxylic acid group of the maleamic acid on the acetic anhydride. This forms a mixed anhydride.

Subsequently, an intramolecular nucleophilic attack by the nitrogen atom of the amide group onto the carbonyl carbon of the original maleamic acid portion of the mixed anhydride occurs. This step leads to the formation of a tetrahedral intermediate. The collapse of this intermediate with the elimination of an acetate ion results in the formation of the protonated imide. A final deprotonation step yields the stable N-substituted maleimide.

Michael Addition Reactions

The carbon-carbon double bond in this compound is part of an α,β-unsaturated carbonyl system, making it susceptible to nucleophilic attack through a Michael addition reaction. libretexts.orgwikipedia.org This reaction is a valuable tool for carbon-carbon bond formation. wikipedia.org

In a Michael addition, a nucleophile (the Michael donor) adds to the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orgmasterorganicchemistry.com For this compound, the double bond is activated by the two adjacent carbonyl groups, making it an effective Michael acceptor. A wide range of nucleophiles can participate in Michael additions, including enolates, amines, and thiols. masterorganicchemistry.comlibretexts.org The reaction is typically carried out in the presence of a base, which serves to deprotonate the nucleophile, thereby increasing its reactivity. libretexts.org

The general mechanism involves the attack of the nucleophile on the β-carbon of the double bond. This leads to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this enolate, usually by the solvent or a proton source added during workup, yields the final addition product. masterorganicchemistry.com The thermodynamic favorability of the Michael addition is a key driving force, as a relatively weak C=C pi bond is replaced by a stronger C-C sigma bond. masterorganicchemistry.com

When a nucleophile adds to the double bond of this compound, new stereocenters can be created at both the α- and β-carbons relative to the carbonyl group that was part of the double bond. libretexts.org The stereochemical outcome of the Michael addition can be influenced by several factors, including the nature of the nucleophile, the substrate, the catalyst, and the reaction conditions.

The formation of stereoisomers is possible if the substituents on the double bond and the nucleophile are appropriate. In the case of this compound, the two carbons of the double bond are prochiral. The addition of a nucleophile can lead to the formation of a racemic mixture of enantiomers if no chiral influence is present. However, the use of chiral catalysts, such as organocatalysts derived from proline or cinchona alkaloids, can induce enantioselectivity, leading to the preferential formation of one enantiomer over the other. scilit.com The stereochemistry of the addition is often governed by the formation of the most stable transition state, which minimizes steric interactions.

Oxidation and Reduction Pathways

The functional groups present in this compound, namely the carboxylic acid, the amide, and the carbon-carbon double bond, can undergo oxidation and reduction reactions.

The carbon-carbon double bond can be reduced to a single bond using various reducing agents, such as catalytic hydrogenation (e.g., H₂ with a palladium catalyst). This would result in the formation of N-(4-Fluorophenyl)succinamic acid. The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. youtube.com The amide group is generally less reactive towards reduction than the carboxylic acid.

Oxidation of the carbon-carbon double bond can lead to various products depending on the oxidizing agent used. For example, epoxidation with a peroxy acid would yield an epoxide. Stronger oxidizing agents, such as potassium permanganate (B83412) or ozone, could lead to cleavage of the double bond. The specific oxidation and reduction pathways for this compound itself are not extensively detailed in the provided search results, but the reactivity can be inferred from the general behavior of its constituent functional groups. For instance, the oxidation of related compounds like n-pentane over a vanadium-phosphorus oxide catalyst can lead to the formation of maleic anhydride, which is a precursor to maleamic acids. researchgate.net

Stability and Hydrolysis of this compound in Diverse Chemical Environments

The stability of this compound, and its susceptibility to hydrolysis, is a critical aspect of its reactivity profile. The rate and mechanism of hydrolysis are significantly influenced by the chemical environment, particularly the pH of the solution. While specific kinetic data for the hydrolysis of this compound across a range of pH values is not extensively documented in publicly available literature, the behavior of analogous N-arylmaleamic acids provides a strong basis for understanding its stability.

The hydrolysis of N-arylmaleamic acids is known to be subject to both acid and base catalysis. The general reaction involves the cleavage of the amide bond to yield maleic acid and the corresponding aniline (B41778), in this case, 4-fluoroaniline (B128567). The process can be influenced by intramolecular catalysis, where the adjacent carboxylic acid group participates in the reaction.

General Mechanisms of Hydrolysis

Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the amide can be protonated, which increases the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by a water molecule, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine (4-fluoroaniline) results in the formation of maleic acid.

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the amide carbonyl carbon. This forms a tetrahedral intermediate which then collapses, with the ejection of the 4-fluoroanilide anion as the leaving group. Protonation of the leaving group and the carboxylate ion yields 4-fluoroaniline and the maleate (B1232345) salt.

Influence of pH on Hydrolysis Rate

The rate of hydrolysis of N-substituted maleamic acids typically exhibits a U-shaped pH-rate profile, where the reaction is slowest at an intermediate pH (near neutral) and accelerates under both acidic and basic conditions.

In highly acidic solutions (low pH) , the rate is generally proportional to the concentration of hydronium ions.

In the neutral to slightly acidic region , the rate is often at its minimum.

In alkaline solutions (high pH) , the rate increases with increasing hydroxide ion concentration.

Anticipated Stability Profile

Based on the general principles of amide hydrolysis and studies on related N-arylmaleamic acids, a qualitative stability profile for this compound can be proposed.

| Chemical Environment | Anticipated Stability | Predominant Reaction Mechanism | Expected Degradation Products |

| Strongly Acidic (pH < 3) | Low | Acid-catalyzed hydrolysis | Maleic acid, 4-Fluoroaniline |

| Weakly Acidic to Neutral (pH 4-7) | Moderate to High | Minimal hydrolysis | - |

| Weakly Basic (pH 8-10) | Moderate | Base-catalyzed hydrolysis | Maleate, 4-Fluoroaniline |

| Strongly Basic (pH > 11) | Low | Base-catalyzed hydrolysis | Maleate, 4-Fluoroaniline |

Note: This table represents a qualitative prediction based on the known reactivity of similar compounds. Experimental determination of the hydrolysis rate constants (k_obs) at various pH values and temperatures is necessary for a precise quantitative assessment of the stability of this compound.

Polymerization Studies and Applications in Materials Science

Polymerization of Maleamic Acid Moiety

While direct polymerization of the maleamic acid is less common than its maleimide (B117702) counterpart, the inherent reactivity of its functional groups—the carboxylic acid and the amide—lends itself to certain polymerization pathways. The presence of the vinyl group within the maleamic acid structure is key to its ability to undergo polymerization.

The reactivity of a monomer in copolymerization is a critical factor that dictates the structure and properties of the resulting polymer. This is often quantified by monomer reactivity ratios (r1 and r2), which compare the rate at which a growing polymer chain adds a monomer of its own kind versus the other monomer. For maleimide derivatives, which are structurally related to N-(4-Fluorophenyl)maleamic acid after cyclization, there is a strong tendency to participate in alternating copolymerization with electron-rich monomers like styrene (B11656). ijert.org This behavior is attributed to the electron-poor nature of the maleimide double bond.

The reactivity of monomers similar to this compound can be influenced by steric hindrance from pendant groups. For instance, studies on cinnamyl methacrylate (B99206) have shown that its bulky side group can lead to lower reactivity compared to smaller monomers like ethyl methacrylate. scielo.br In the context of N-substituted maleimides, the nature of the substituent on the nitrogen atom can affect the electronic properties of the double bond and thus its reactivity. The polymerization of N-phenylmaleimide derivatives often proceeds through the double bond via radical mechanisms. ijert.org The general process for free-radical copolymerization involves an initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to generate radicals that initiate the polymer chain growth. ijert.orgijert.org

| Monomer System | Polymerization Method | Key Findings on Reactivity | Reference |

|---|---|---|---|

| N-(4-Nitrophenyl)maleimide and Cinnamic Acid | Radical Copolymerization (AIBN/BPO) | Polymerization proceeds through the double bond; thermal stability of copolymers increases with maleimide content. | ijert.org |

| N-Substituted Maleimides and Styrene | Radical Alternating Copolymerization | Demonstrates a strong tendency for alternating copolymerization, improving the thermal stability of polystyrene. | ijert.org |

| Cinnamyl Methacrylate (CMA) and Ethyl Methacrylate (EMA) | Radical Copolymerization (AIBN) | EMA (r2=0.868) is more reactive than CMA (r1=0.135), likely due to the steric hindrance of the cinnamyl group. | scielo.br |

| N-(4-bromophenyl)-2-methacrylamide and n-butyl methacrylate | Free Radical Solution Polymerization (AIBN) | Reactivity ratios were determined using methods like Fineman-Ross and Kelen-Tüdös to understand copolymer composition. | researchgate.net |

Electropolymerization is a technique where a polymer film is deposited onto a conductive surface by applying an electrical potential to a solution containing the monomer. This method allows for precise control over film thickness and morphology. Maleimide-functionalized monomers have been successfully used in electropolymerization to create functional polymer films. rsc.org For example, maleimide-functionalized 3,4-ethylenedioxythiophene (B145204) (EDOT) monomers can be electrochemically polymerized to form PEDOT films. rsc.org The maleimide group in these polymers provides a reactive handle for post-polymerization modification, enabling the attachment of various molecules to tailor the material's properties for specific applications, such as bioelectronic devices. rsc.org Although direct electropolymerization of this compound is not widely reported, its cyclized maleimide derivative is a candidate for such processes, analogous to other N-substituted maleimides.

Synthesis of N-(4-Fluorophenyl)maleimide Polymers (Polyimides)

Polyimides derived from this compound are synthesized in a two-step process. This involves the initial formation of the maleamic acid followed by its conversion to the corresponding maleimide, which then undergoes polymerization.

This compound serves as the essential intermediate or precursor in the synthesis of N-(4-Fluorophenyl)maleimide. The synthesis begins with the reaction of maleic anhydride (B1165640) with 4-fluoroaniline (B128567). This reaction opens the anhydride ring to form the maleamic acid. ekb.egorgsyn.org The subsequent and crucial step is the cyclodehydration of the maleamic acid. This is typically achieved by heating the acid in the presence of a dehydrating agent, such as acetic anhydride and a catalyst like anhydrous sodium acetate (B1210297) or phosphorus pentoxide (P₂O₅). orgsyn.orgnih.gov This process removes a molecule of water, leading to the formation of the five-membered imide ring of N-(4-Fluorophenyl)maleimide, which is the monomer used for polymerization. ijert.orgorgsyn.org

| Step | Reactants | Conditions | Product | Reference |

|---|---|---|---|---|

| 1. Amic Acid Formation | Maleic Anhydride + 4-Fluoroaniline | Stirring in a solvent like DMF at room temperature. | This compound | ijert.orgijert.org |

| 2. Imidization (Cyclodehydration) | This compound | Heating with acetic anhydride and sodium acetate or with P₂O₅. | N-(4-Fluorophenyl)maleimide | orgsyn.orgnih.gov |

Once N-(4-Fluorophenyl)maleimide is synthesized, it can be polymerized through several mechanisms to form high-performance polyimides. These polymers are known for their thermal stability. capes.gov.br

Free-Radical Polymerization : This is a common method for polymerizing N-substituted maleimides. It can be initiated thermally or by using a chemical initiator like AIBN. capes.gov.brekb.eg The polymerization of N-(fluorophenyl)maleimides has been successfully carried out using free-radical initiation in bulk or solution. capes.gov.br The resulting polymers' structures are generally consistent regardless of the initiation method (e.g., AIBN, γ-ray irradiation, or thermal self-initiation). capes.gov.br

Anionic Polymerization : This method can also be used for N-(fluorophenyl)maleimides, yielding polymers with structures nearly identical to those produced by free-radical polymerization. capes.gov.br

Atom Transfer Radical Polymerization (ATRP) : ATRP is a controlled radical process that allows for the synthesis of well-defined polymers. It has been used for the copolymerization of N-substituted maleimides with styrene, enabling kinetic control over the placement of functional groups within the polymer chain. nih.gov

Cycloaddition Reactions : Maleimides are excellent dienophiles and can participate in cycloaddition reactions, such as the Diels-Alder reaction. orgsyn.org More advanced methods include rhodium-catalyzed [4+2] oxidative cycloaddition, which has been used to synthesize complex maleimide-fused heterocyclic compounds. rsc.org This type of reaction demonstrates the versatility of the maleimide ring in forming robust, cyclic polymer structures.

Functional Material Development

The polymers derived from N-(4-Fluorophenyl)maleimide are valuable in the development of functional materials due to their inherent properties and the versatility of the maleimide group.

The introduction of fluorine atoms into the polymer structure, as in poly[N-(4-fluorophenyl)maleimide], can enhance properties such as thermal stability and chemical resistance. capes.gov.br The thermal degradation behavior of such polymers has been studied, indicating that the stability is influenced by the type and position of substituents on the phenyl ring. capes.gov.br

Furthermore, the maleimide moiety is a key functional group for bioconjugation and material functionalization. rsc.org Polymers containing N-substituted maleimides can be designed for specific applications:

Functional Polymer Chains : A library of N-substituted maleimides has been developed to functionalize linear polymer chains, incorporating moieties like fluorophores or biorelevant segments. nih.gov

Drug Delivery : Polymers have been synthesized from maleimide monomers containing drug molecules, creating polymer-drug conjugates with potential for controlled release. ekb.eg

Bioelectronic Devices : Maleimide-functionalized conductive polymers, such as PEDOT, can be tailored for bioelectronic applications by attaching biomolecules to the maleimide group, thereby modifying the electrical and biological properties of the material. rsc.org

Surface Functionalization of Polymeric Materials

The incorporation of fluorine into polymers is a well-established strategy for modifying surface properties, such as reducing surface energy and enhancing hydrophobicity. Copolymers derived from fluorinated maleimides are particularly effective in this regard. Although direct studies on the use of homopolymers of this compound for surface functionalization are not extensively documented, research on related partially fluorinated maleimide copolymers provides significant insights into their behavior and potential applications.

These copolymers have been shown to form stable Langmuir films, demonstrating their ability to self-organize at interfaces. The orientation of the fluorinated groups at the surface dramatically influences the surface potential and wettability of the material. For instance, studies on copolymers of fluorinated N-phenylmaleimides with styrene have shown that the resulting polymers can create surfaces with low energy and reduced water adhesion. The stability of these films, even under thermal stress, points to their suitability for creating robust functional surfaces. uclouvain.be

Detailed research into Langmuir films of copolymers involving fluorinated N-arylmaleimides has demonstrated that these materials, despite lacking traditional long-chain hydrophobic groups, form stable monolayers with high collapse pressures. The surface potential of these monolayers can be precisely controlled by the strategic placement of fluorinated substituents. This suggests that polymers derived from this compound could be used to create highly controlled and stable surfaces with tailored properties. uclouvain.be The ability to form such organized layers is crucial for applications requiring specific surface interactions, such as in biocompatible materials or microelectronics.

Interactive Table: Surface Properties of Partially Fluorinated Maleimide Copolymers

| Copolymer Composition | Collapse Pressure (mN/m) | Surface Potential (mV) |

|---|---|---|

| Styrene-co-N-(pentafluorophenyl)maleimide | 45 | -400 |

| Styrene-co-N-(2,3,5,6-tetrafluorophenyl)maleimide | 40 | -250 |

| Styrene-co-N-(4-fluorophenyl)maleimide (estimated) | ~35-40 | ~ -50 to -100 |

| Styrene-co-N-phenylmaleimide | 30 | +150 |

Data derived from studies on related fluorinated maleimide copolymers. The values for the N-(4-fluorophenyl)maleimide copolymer are estimated based on trends observed in the referenced literature. uclouvain.be

The presence of the imide group, oriented parallel to the water surface in Langmuir films, contributes to the stability of the monolayer. The reversal of surface potential from positive for non-fluorinated analogues to negative for fluorinated ones highlights the significant impact of the C-F dipole. uclouvain.be This tunability of surface properties makes these polymers attractive for creating advanced functional surfaces on a variety of polymeric materials. The covalent grafting of such fluorinated polymers can lead to permanent modifications of the substrate's surface energy and chemical resistance.

Applications as Components in Coatings and Resins

Fluorinated polymers, including polyimides derived from monomers like this compound, are highly valued as components in high-performance coatings and resins. The strong carbon-fluorine bond imparts exceptional thermal stability and chemical inertness to these materials. The incorporation of fluorinated moieties into a polymer backbone can significantly enhance properties such as hydrophobicity, leading to coatings with excellent water and oil repellency. mdpi.com

The thermal stability of poly[N-(4-fluorophenyl)maleimide] is a key factor in its utility for coatings and resins intended for demanding applications. The high decomposition temperatures allow these materials to maintain their integrity in environments where other polymers would degrade. This makes them suitable for applications in aerospace, electronics, and industrial coatings where resistance to high temperatures is critical. mdpi.com

Furthermore, the introduction of fluorine can lower the dielectric constant of the material. This is a crucial property for resins used in electronic packaging and as insulating layers in microelectronics, where low dielectric loss is required to ensure signal integrity at high frequencies. mdpi.com The rigidity and electronegativity of the fluorinated groups help to suppress molecular polarization, contributing to these desirable dielectric properties. mdpi.com

The improved adhesion properties of certain fluorinated copolymers also broaden their applicability in coatings. For instance, terpolymers containing fluorinated monomers have been shown to exhibit enhanced adhesion to various substrates like glass and metal without compromising their other beneficial properties. rsc.org This suggests that copolymers of N-(4-fluorophenyl)maleimide could be formulated to create coatings that are not only robust and repellent but also adhere strongly to the surfaces they protect.

While specific formulations incorporating poly(N-(4-fluorophenyl)maleimide) are not widely published in open literature, the known properties of fluorinated polyimides provide a strong indication of their potential. They are prime candidates for creating coatings that offer a combination of thermal resistance, chemical inertness, low surface energy, and desirable dielectric properties, making them suitable for a wide range of advanced material applications.

Advanced Research Directions and Future Perspectives in N 4 Fluorophenyl Maleamic Acid Research

Exploration of Novel Synthetic Routes and Catalytic Systems

The conventional synthesis of N-arylmaleamic acids typically involves the reaction of an amine with maleic anhydride (B1165640). While effective, researchers are exploring more efficient and sustainable synthetic strategies.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. nih.govrsc.orgnih.govscispace.comijpsjournal.com The application of microwave-assisted synthesis to N-arylphthalamic acids, which are structurally similar to maleamic acids, has demonstrated significant reductions in reaction times, often from hours to mere minutes, with excellent yields. nih.gov This technique offers a greener alternative to conventional heating methods.

Flow Chemistry: Continuous flow synthesis presents another innovative approach, offering advantages in terms of safety, scalability, and process control. The dehydration of maleamic acids to isomaleimides has been successfully demonstrated in a flow process, achieving high efficiency with residence times as short as 13 seconds. thieme-connect.comresearchgate.net This suggests that the synthesis of N-(4-Fluorophenyl)maleamic acid could be adapted to a continuous manufacturing process, enhancing production efficiency.

Catalytic Amidation: The development of catalytic direct amidation reactions is a significant area of research, aiming to replace stoichiometric activating agents with more environmentally benign catalysts. catalyticamidation.infomdpi.comdiva-portal.org Boronic acid-based catalysts, for instance, have shown promise in promoting the formation of amide bonds from carboxylic acids and amines. mdpi.com The exploration of suitable catalysts for the reaction between 4-fluoroaniline (B128567) and maleic anhydride could lead to more atom-economical and sustainable production of this compound.

| Synthetic Route | Key Advantages | Relevant Compounds |

| Microwave-Assisted Synthesis | Rapid reaction times, high yields, energy efficiency | N-arylphthalamic acids |

| Flow Chemistry | Enhanced safety, scalability, precise process control | Isomaleimides from maleamic acids |

| Catalytic Amidation | Atom economy, reduced waste, milder reaction conditions | Amides from carboxylic acids and amines |

Development of Advanced Spectroscopic and Computational Models

To fully understand and predict the behavior of this compound and its derivatives, researchers are employing sophisticated analytical and computational tools.

Advanced Spectroscopic Techniques:

Solid-State NMR (ssNMR): This technique provides detailed information about the structure and dynamics of molecules in the solid state. emory.edunih.govrsc.orgnih.gov For N-arylmaleamic acids, ssNMR can elucidate the nature of hydrogen bonding and the conformation of the molecule within a crystal lattice, which are crucial for understanding its self-assembly properties.

Terahertz (THz) Spectroscopy: THz spectroscopy is particularly sensitive to the low-frequency vibrations associated with intermolecular interactions, such as hydrogen bonds. mdpi.comrsc.orgrsc.orgscilit.comnih.gov This makes it an ideal tool for probing the hydrogen-bonding networks that govern the supramolecular assembly of this compound.

Computational Modeling:

Density Functional Theory (DFT): DFT calculations are used to predict the electronic structure, geometry, and spectroscopic properties of molecules. nih.gov For this compound, DFT studies can help in understanding its conformational preferences and the nature of intramolecular and intermolecular interactions.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time. nih.govnih.govosti.gov These simulations can be used to model the self-assembly of this compound derivatives in different environments and to understand the formation of larger supramolecular structures.

Design of New Functional Derivatives for Advanced Materials

This compound serves as a valuable precursor for the synthesis of a variety of functional derivatives, particularly high-performance polymers.

Fluorinated Polyimides: Polyimides are a class of polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of fluorine atoms, as is present in this compound, can further enhance these properties. Fluorinated polyimides often exhibit improved solubility, lower dielectric constants, and enhanced optical transparency. researchgate.netresearchgate.netmdpi.comrsc.orgmdpi.com These characteristics make them highly desirable for applications in microelectronics, aerospace, and as materials for gas separation membranes. rsc.org The synthesis of fluorinated polyimides typically involves the polycondensation of a diamine with a dianhydride, often proceeding through a poly(amic acid) intermediate.

Functional Coatings: The reactivity of the maleamic acid moiety allows for its chemical modification to create functional coatings. For instance, self-assembled monolayers of fluorinated phosphonic acids have been shown to form protective coatings on aluminum. nih.gov Derivatives of this compound could be designed to form similar protective or functional layers on various substrates.

Water-Soluble Polymers: By introducing hydrophilic groups, water-soluble polymers can be synthesized from maleamic acid precursors. For example, a water-soluble styrene-maleamic acid polymer containing aldehyde groups has been developed for paper sizing, imparting hydrophobicity to the paper. sciopen.com This demonstrates the potential for creating functional, water-processable materials from this compound derivatives.

| Derivative Type | Key Properties | Potential Applications |

| Fluorinated Polyimides | High thermal stability, low dielectric constant, optical transparency | Microelectronics, aerospace, gas separation membranes |

| Functional Coatings | Protective, hydrophobic | Corrosion resistance, surface modification |

| Water-Soluble Polymers | Water processability, functional group carrier | Paper sizing, biomedical applications |

Integration of this compound in Supramolecular Assemblies

The ability of this compound to form directional hydrogen bonds makes it an excellent candidate for the construction of well-defined supramolecular architectures.

Hydrogen-Bonding Motifs: The carboxylic acid and amide groups in maleamic acids can participate in various hydrogen-bonding interactions, leading to the formation of chains, sheets, and more complex three-dimensional networks. nih.gov The fluorine atom can also participate in weaker hydrogen bonds and other non-covalent interactions, further influencing the packing of the molecules in the solid state.

Self-Assembly and Co-crystallization: The self-assembly of fluorinated molecules is a topic of significant interest, as the unique properties of fluorine can drive the formation of novel structures. nih.govrsc.orgul.iersc.orgresearchgate.net By carefully designing the molecular structure, it is possible to control the self-assembly process to create materials with specific functions. Co-crystallization of this compound with other molecules can lead to the formation of new crystalline materials with tailored properties, a strategy that has been successfully employed with other fluorinated compounds. nih.govmdpi.com

Stimuli-Responsive Materials: The dynamic nature of the amide bond in maleamic acids, which can undergo reversible formation and transamidation under certain conditions, opens the door to creating stimuli-responsive materials. nih.gov These materials could potentially change their structure and properties in response to external stimuli such as pH or the presence of specific chemical species.

Future Prospects in Chemical Engineering and Materials Innovation

The ongoing research into this compound and its derivatives points towards a future rich with innovation in chemical engineering and materials science.

Process Optimization and Scale-up: The development of more efficient and sustainable synthetic routes, such as flow chemistry and catalytic processes, will be crucial for the large-scale production of this compound and its derivatives. rsc.org This will enable their wider application in industrial settings.

Advanced Membranes for Separation: The unique properties of fluorinated polyimides derived from this compound make them prime candidates for the development of next-generation membranes for gas separation, pervaporation, and other chemical separation processes. Their high thermal and chemical stability, coupled with tunable transport properties, are highly advantageous.

High-Performance and "Green" Polymers: There is a growing demand for high-performance polymers that are also environmentally friendly. Research into biodegradable polymers derived from maleamic acids and the use of sustainable synthesis methods will contribute to this goal. sciopen.com

Smart Materials and Sensors: The potential for creating stimuli-responsive materials based on the dynamic chemistry of the maleamic acid group could lead to the development of smart materials for applications such as drug delivery, self-healing materials, and chemical sensors.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of N-(4-Fluorophenyl)maleamic acid, and how do they influence its reactivity in organic synthesis?

- Answer: The molecular formula (C₁₀H₈FNO₃) and weight (209.17 g/mol) indicate a planar structure with conjugated double bonds, facilitating electrophilic substitutions. The fluorine atom at the para position enhances electron-withdrawing effects, stabilizing intermediates in reactions like amidation or cyclization. The carboxylic acid and amide groups enable hydrogen bonding, influencing solubility in polar solvents (e.g., DMSO or methanol). Key spectral identifiers include:

- ¹H NMR: Doublets for the maleamic α,β-unsaturated protons (~δ 6.3–7.1 ppm) and aromatic fluorine-coupled protons (~δ 7.2–7.6 ppm) .

- IR: Stretching bands for amide C=O (~1650 cm⁻¹) and carboxylic acid O-H (~2500–3000 cm⁻¹) .

Q. What synthetic methodologies are optimal for preparing this compound, and how do reaction conditions impact yield?

- Answer: The compound is synthesized via aminolysis of maleic anhydride with 4-fluoroaniline (Fig. 1). Key parameters:

- Solvent: Reflux in acetic acid or THF to enhance nucleophilicity of the amine.

- Temperature: 80–100°C for 6–12 hours to achieve >80% yield.

- Workup: Acid precipitation (pH ~3) followed by recrystallization from ethanol/water .

- Yield Optimization: Excess maleic anhydride (1.2 eq.) minimizes side products like maleimide derivatives .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Answer:

| Technique | Key Features | Diagnostic Peaks |

|---|---|---|

| ¹H NMR | Confirms regiochemistry | α,β-unsaturated protons (J = 12–15 Hz) |

| ¹³C NMR | Assigns carbonyl carbons | Maleamic C=O (~170 ppm) |

| IR | Identifies functional groups | Broad O-H stretch (~2500 cm⁻¹) |

| HPLC | Purity assessment | Retention time calibrated against standards |

| Discrepancies in amide proton shifts (e.g., DMSO vs. CDCl₃) are resolved by solvent-switching experiments . |

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software, and what challenges arise in resolving structural ambiguities?

- Answer: SHELXL refines X-ray data by:

- Parameterization: Assigning anisotropic displacement parameters to non-H atoms.

- Twinned Data: Using the TWIN/BASF commands for pseudo-merohedral twinning (common in maleamic acids) .

- Validation: PLATON checks for voids, hydrogen bonding, and R-factor convergence (<5% Δ). Challenges include resolving disorder in the maleamic double bond or fluorine orientation, requiring iterative DFIX/DANG restraints .

Q. What strategies address contradictions between experimental and computational spectral data for this compound?

- Answer:

- DFT Calculations: Compare computed (Gaussian, B3LYP/6-31G*) and experimental IR/NMR spectra to validate tautomeric forms.

- Dynamic Effects: Account for solvent-dependent conformational changes (e.g., carboxylic acid dimerization in solid vs. solution states) .

- Cross-Validation: Overlay 2D NMR (COSY, HSQC) with crystallographic bond lengths to confirm assignments .

Q. How does the 4-fluorophenyl group influence the electropolymerization behavior of maleamic acid derivatives?

- Answer: Fluorine’s electron-withdrawing effect lowers the oxidation potential, favoring radical polymerization on electrodes. In H₂SO₄/water electrolytes, this compound forms conductive polymers via α,β-unsaturated bond opening. Cyclic voltammetry shows reversible redox peaks at ~0.8 V (vs. Ag/AgCl), correlating with π-stacking interactions in the polymer matrix .

Q. What experimental precautions are critical when using this compound as a precursor for copolymer synthesis?

- Answer:

- Cyclization Control: Avoid temperatures >150°C to prevent undesired maleimide formation (monitored via TLC).

- Catalyst Selection: Tertiary amines (e.g., DMAP) accelerate anhydride-amine coupling without side reactions.

- Solvent Purity: Anhydrous conditions (molecular sieves) prevent hydrolysis of maleic anhydride intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.